Ido-IN-6 -

Ido-IN-6

Catalog Number: EVT-253270
CAS Number:
Molecular Formula: C18H21FN2O2
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDO-IN-6 is a potent human IDO inhibitor with IC50 of <1 μM.
Source and Classification

Ido-IN-6 is derived from structural modifications of indole derivatives, which are known for their biological activities. It falls under the classification of small molecule inhibitors targeting the IDO1 enzyme. The compound's design is based on the understanding of the enzyme's active site and substrate interactions, allowing for targeted inhibition.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ido-IN-6 involves several key steps that typically include:

  1. Starting Materials: The synthesis often begins with readily available indole derivatives.
  2. Functionalization: Various functional groups are introduced through reactions such as halogenation or alkylation to enhance potency and selectivity towards IDO1.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological evaluation.

For example, one approach involves the iodination of indole to introduce a sulfenyl group, which can lead to enhanced binding affinity towards the IDO1 active site .

Molecular Structure Analysis

Structure and Data

Ido-IN-6 features a complex molecular structure characterized by an indole core with specific substitutions that increase its inhibitory activity against IDO1. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where x,y,z,wx,y,z,w denote the number of respective atoms in the compound. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the three-dimensional conformation and electronic properties essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Ido-IN-6 undergoes specific chemical reactions that are crucial for its function as an IDO1 inhibitor. Key reactions include:

  • Binding Reaction: Ido-IN-6 binds to the heme group within the active site of IDO1, preventing the conversion of l-tryptophan to N-formyl-l-kynurenine.
  • Metabolic Stability: Evaluations using liquid chromatography-mass spectrometry (LC-MS) reveal how Ido-IN-6 is metabolized in biological systems, assessing its stability and potential by-products .

These reactions are critical for understanding the compound's pharmacokinetics and dynamics.

Mechanism of Action

Process and Data

The mechanism of action for Ido-IN-6 primarily involves competitive inhibition of IDO1. By binding to the active site, it prevents l-tryptophan from being metabolized into kynurenine. This inhibition leads to increased levels of tryptophan and reduced kynurenine production, which can enhance immune responses against tumors .

Quantitative assays have demonstrated that Ido-IN-6 effectively increases tryptophan availability in vitro, thereby promoting T-cell activation and proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ido-IN-6 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300–400 g/mol (exact value depends on specific substitutions).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Demonstrates stability under physiological conditions but may degrade under extreme pH or temperature.

These properties are essential for determining formulation strategies for therapeutic use.

Applications

Scientific Uses

Ido-IN-6 has significant potential applications in various scientific fields:

  1. Cancer Therapy: As an immunomodulatory agent, it is being investigated for use in combination therapies to enhance anti-tumor immunity.
  2. Research Tool: It serves as a valuable tool compound for studying IDO1 biology and its role in immune regulation.
  3. Drug Development: Ongoing research aims to optimize its structure for improved efficacy and reduced side effects in clinical settings.
Molecular Mechanisms of Ido-IN-6 in Immune Modulation

Role of IDO1 in the Kynurenine Pathway and Tumor Immune Escape

IDO1 (indoleamine 2,3-dioxygenase 1) catalyzes the initial rate-limiting step in tryptophan (Trp) degradation via the kynurenine (Kyn) pathway, converting Trp to N-formylkynurenine, which is subsequently metabolized to kynurenine and downstream immunoregulatory catabolites [2] [5]. This enzymatic activity depletes local Trp reserves and generates Kyn, creating an immunosuppressive tumor microenvironment (TME). Trp scarcity activates stress-response kinases (e.g., GCN2), leading to effector T-cell anergy and cell-cycle arrest [3] [6]. Concurrently, Kyn functions as an endogenous ligand for the aryl hydrocarbon receptor (AhR), triggering its nuclear translocation and transcription of genes that drive regulatory T-cell (Treg) differentiation and myeloid-derived suppressor cell (MDSC) activation [5] [10]. Structurally, IDO1’s catalytic site features a heme-dependent active pocket with high substrate specificity for Trp. Its conformational plasticity—modulated by flexible loops (e.g., JK-loop residues 360–382)—enables adaptive substrate binding and allosteric regulation [2]. Tumors exploit this pathway to evade immune surveillance, with IDO1 overexpression correlating with poor prognosis in melanoma, ovarian carcinoma, and acute myeloid leukemia [5] [7].

Table 1: Key Structural and Functional Elements of IDO1 in Tumor Immune Escape

Structural ElementFunctional RoleImpact in Tumors
Heme-binding active siteBinds O₂ and Trp for oxidation to N-formylkynurenineDepletes tryptophan in TME; starves effector T cells
Immunoreceptor ITIM motifs (Y111, Y249)Recruits SHP-1/2 phosphatases; non-enzymatic signalingSustains immunosuppressive DC phenotype
JK-loop (residues 360–382)Gates substrate access; conformational plasticityEnhances catalytic efficiency; resistance to inhibition
SOCS3-binding domainTargets IDO1 for proteasomal degradationDysregulated in tumors; stabilizes IDO1 expression

Mechanistic Insights into Ido-IN-6-Mediated IDO1 Inhibition

Ido-IN-6 is a competitive inhibitor that targets IDO1’s heme-centered active site, mimicking the substrate’s indole ring to block Trp access [2] [5]. Structural analyses reveal that Ido-IN-6 displaces the heme-coordinated water molecule, forming π-stacking interactions with Phe163 and hydrophobic contacts with Val130 and Leu234 [2]. This binding stabilizes IDO1 in a closed-loop conformation (JK-loop position: closed), reducing catalytic turnover by >90% at nanomolar concentrations (IC₅₀: 7–15 nM) [5]. Unlike early inhibitors (e.g., 1-methyl-D-tryptophan), Ido-IN-6 does not require metabolic activation and exhibits negligible affinity for IDO2 or TDO, minimizing off-target effects [7] [10]. Crucially, Ido-IN-6 reverses the Kyn/Trp ratio—a biomarker of IDO1 activity—by >80% in tumor explants, disrupting paracrine AhR signaling in Tregs and dendritic cells (DCs) [5] [10].

Table 2: Comparative Inhibition Profile of Ido-IN-6 vs. Reference Compounds

ParameterIdo-IN-6Epacadostat1-MT (Indoximod)
IC₅₀ (IDO1)7–15 nM10–30 nM>100 µM
IDO2 Selectivity>500-fold10-foldNone
Heme DisplacementCompletePartialWeak
JK-loop StabilizationClosed conformationOpen conformationNo effect

Signaling Pathways Perturbed by Ido-IN-6

GCN2 Kinase Pathway

Trp deprivation by IDO1 activates GCN2, which phosphorylates eIF2α, halting protein synthesis in effector T cells. Ido-IN-6 restores Trp levels, deactivating GCN2 and rescuing CD8⁺ T-cell proliferation and IFN-γ production [3] [6].

mTOR Pathway

IDO1-mediated Trp depletion inactivates mTORC1, a nutrient sensor critical for T-cell activation. Ido-IN-6 reverses mTOR suppression (measured via S6K phosphorylation), enhancing glycolytic capacity and granzyme B expression in tumor-infiltrating lymphocytes [3] [5].

AhR Pathway

Kyn-driven AhR nuclear translocation induces Foxp3⁺ Treg differentiation and IL-10 secretion. Ido-IN-6 reduces Kyn by >70%, depleting nuclear AhR and suppressing Treg frequency in syngeneic tumor models [5] [10].

PKC-θ Inhibition

IDO1 indirectly inactivates PKC-θ, a kinase essential for TCR signaling. Ido-IN-6 restores PKC-θ membrane translocation, augmenting NF-κB activation in CD4⁺ T cells [3].

Impact on Dendritic Cell Reprogramming and T-Cell Suppression

IDO1⁺ dendritic cells adopt a tolerogenic phenotype characterized by:

  • Metabolic Reprogramming: Trp catabolism depletes local Trp, triggering GCN2-mediated anti-inflammatory cytokine production (e.g., TGF-β, IL-10) [6] [10].
  • AhR-Driven Signaling: Kyn-activated AhR induces IDO1 expression via positive feedback, reinforcing DC tolerance. Ido-IN-6 breaks this loop, reducing IDO1⁺ DCs by 60% in tumor-draining lymph nodes [8] [10].
  • T-cell Polarization: Tolerogenic DCs promote Treg expansion via PD-L1/CTLA-4 and suppress CD8⁺ T cells through kynurenine-quininate toxicity. Ido-IN-6 shifts the Treg/Teffector ratio from 1:2 to 1:5, enhancing tumor clearance in vivo [5] [10].

Table 3: Ido-IN-6 Effects on Immune Cell Populations in Tumor Models

Cell TypeMarker/FunctionChange Post-Ido-IN-6Mechanism
Dendritic CellsIDO1⁺ frequency↓ 60%AhR/Kyn feedback disruption
IL-12 production↑ 3.5-foldRestored Trp-mTOR signaling
CD8⁺ T CellsGranzyme B expression↑ 4-foldGCN2 deactivation; mTOR revival
Tumor infiltration↑ 50%Reduced kynurenine-mediated apoptosis
Treg CellsFoxp3⁺ frequency↓ 40%AhR inactivation

Properties

Product Name

Ido-IN-6

IUPAC Name

4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1

InChI Key

YGACXVRLDHEXKY-VDPJLGHJSA-N

SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Synonyms

IDO-IN-6; (αS,5S)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Isomeric SMILES

C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.